![molecular formula C7H8LiN3O2 B13480943 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of appropriate imidazo[1,2-a]pyrazine derivatives with lithium salts under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents are used to convert it into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced forms, and substitution may yield substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.
Biology: In biology, this compound may be used in the study of biological processes and pathways. It can serve as a probe or tool to investigate the function of specific proteins or enzymes in cells.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials for various applications, including electronics, coatings, and adhesives. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in cells. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
- Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
- Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness: Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structure and the presence of the imidazo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8LiN3O2 |
|---|---|
Poids moléculaire |
173.1 g/mol |
Nom IUPAC |
lithium;5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
IWXNNVORFVCSJQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CN2C(=NC=C2C(=O)[O-])CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)

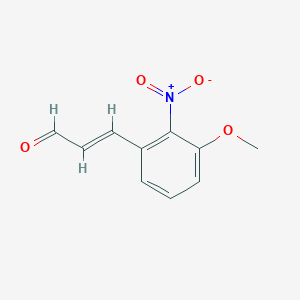
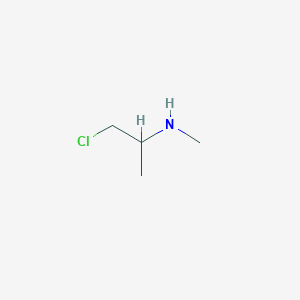
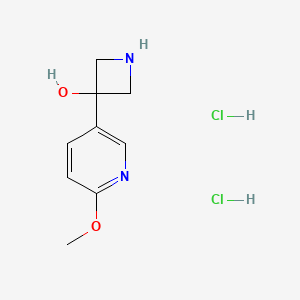

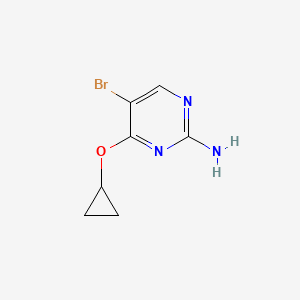
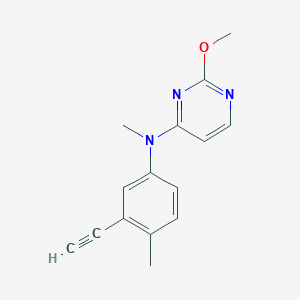
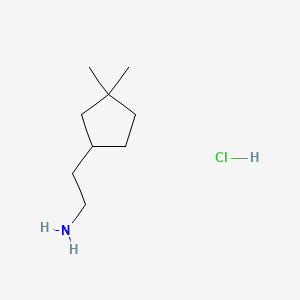
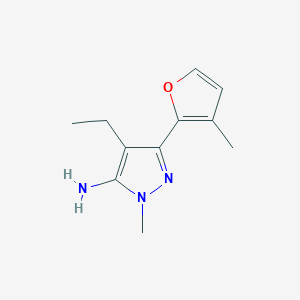
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)



